Palladium ethylenediamine dichloride

Descripción general

Descripción

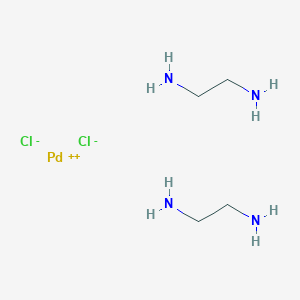

Palladium ethylenediamine dichloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H₂NCH₂CH₂NH₂)Cl₂. It is a palladium complex where the metal center is coordinated to an ethylenediamine ligand and two chloride ions. This compound is widely used in various catalytic processes and has significant applications in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palladium ethylenediamine dichloride can be synthesized by reacting palladium chloride with ethylenediamine in an aqueous solution. The reaction typically involves dissolving palladium chloride in water, followed by the addition of ethylenediamine. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where precise control over temperature, pH, and reaction time is maintained to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Palladium ethylenediamine dichloride is known to undergo various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to organic substrates.

Reduction: It can also catalyze reduction reactions, where it aids in the addition of hydrogen atoms to organic molecules.

Substitution: This compound can undergo substitution reactions, where the chloride ligands are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are hydrogenated organic molecules. Substitution reactions yield new palladium complexes with different ligands .

Aplicaciones Científicas De Investigación

Catalysis

Palladium ethylenediamine dichloride is primarily recognized for its role as a catalyst in numerous organic reactions. It facilitates several key processes:

- Cross-Coupling Reactions : This compound is essential in reactions such as Suzuki, Heck, and Sonogashira coupling, which are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules. The efficiency and selectivity of these reactions have made them pivotal in pharmaceutical and agrochemical development .

- Hydrogenation Reactions : It serves as a catalyst for hydrogenation, enabling the reduction of alkenes and alkynes to alkanes, which is crucial in fine chemical synthesis.

Data Table: Catalytic Activity Summary

| Reaction Type | Example Reaction | Catalyst Efficiency |

|---|---|---|

| Suzuki Coupling | Aryl halides + boronic acids | High |

| Heck Reaction | Aryl halides + alkenes | Moderate to High |

| Hydrogenation | Alkenes to alkanes | High |

Electrochemistry

In electrochemical applications, this compound enhances electron transfer processes, making it suitable for:

- Sensors : The compound is used in the development of electrochemical sensors that detect various analytes due to its ability to facilitate electron transfer reactions .

- Batteries : Its application extends to energy storage systems where it improves the efficiency of charge transfer mechanisms .

Material Science

This compound plays a critical role in material science by contributing to the development of advanced materials:

- Conductive Polymers : The compound is utilized in synthesizing conductive polymers that are essential for electronic devices .

- Nanomaterials : It is involved in the fabrication of nanomaterials, which have applications in catalysis, drug delivery, and nanotechnology .

Biochemistry

In biochemical research, this compound serves as a reagent for modifying biomolecules:

- DNA Interaction : Studies have shown that this compound can bind to DNA, potentially inhibiting replication and transcription processes. This interaction has implications for anticancer research .

- Protein Modification : It can alter protein structures and functions, affecting enzyme activities and protein-protein interactions .

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

- Breast Cancer (MDA-MB-468) : IC50 values indicate significant growth inhibition at concentrations around 15 µM.

- Colon Cancer (CT26) : Showed potent antiproliferative effects with IC50 values around 10 µM.

Environmental Chemistry

The compound's ability to remove heavy metals from wastewater highlights its role in environmental remediation:

- Heavy Metal Removal : this compound has been studied for its effectiveness in binding and precipitating heavy metals from contaminated water sources .

Data Table: Environmental Applications

| Application Type | Target Contaminant | Effectiveness |

|---|---|---|

| Wastewater Treatment | Heavy metals (e.g., Pb) | High |

| Soil Remediation | Organic pollutants | Moderate |

Mecanismo De Acción

The mechanism of action of palladium ethylenediamine dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, where it can undergo oxidative addition, reductive elimination, and ligand exchange processes. These catalytic cycles enable the compound to mediate a wide range of chemical reactions, making it a versatile catalyst in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to palladium ethylenediamine dichloride include:

- Dichloro(1,2-diaminoethane)palladium(II)

- Dichloro(ethylenediamine)platinum(II)

- (2,2′-Bipyridine)dichloropalladium(II)

Uniqueness

This compound is unique due to its specific coordination environment and the presence of the ethylenediamine ligand, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers a balance of stability and reactivity, making it particularly effective in various catalytic applications .

Actividad Biológica

Palladium ethylenediamine dichloride, commonly referred to as Pd(en)Cl₂, is a coordination compound of palladium(II) that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its square planar geometry and the presence of ethylenediamine (en) as a bidentate ligand, which plays a crucial role in its interaction with biological macromolecules. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and DNA-binding properties.

Chemical Structure

The chemical formula for this compound is . The structure consists of a palladium ion coordinated to two chloride ions and one ethylenediamine molecule, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Palladium complexes, including Pd(en)Cl₂, have been studied for their antimicrobial properties. Research indicates that these complexes exhibit activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. A study demonstrated that palladium(II) complexes showed significant antibacterial effects, with varying efficacy depending on the specific structure and ligand environment of the complex .

Table 1: Antimicrobial Activity of Palladium Ethylenediamine Complexes

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The anticancer potential of Pd(en)Cl₂ has been widely investigated. Studies have shown that palladium complexes can induce cytotoxic effects in various cancer cell lines, often surpassing the efficacy of traditional chemotherapeutic agents like cisplatin. For instance, one study reported that Pd(en)Cl₂ exhibited lower IC₅₀ values against chronic myelogenous leukemia (K562) cells compared to cisplatin, indicating higher potency .

Table 2: Cytotoxicity of Palladium Ethylenediamine Complexes

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| K562 (CML) | 0.02 | |

| DU145 (Prostate Carcinoma) | 0.01 | |

| MCF-7 (Breast Cancer) | 0.05 |

DNA-Binding Properties

The interaction of this compound with DNA has been a focal point in understanding its biological mechanisms. Studies utilizing spectroscopic techniques have revealed that Pd(en)Cl₂ can intercalate into DNA, leading to structural modifications and potential cytotoxicity through the induction of apoptosis. The binding affinity of these complexes to DNA is influenced by their structural characteristics and ligand arrangements .

Table 3: Binding Affinity of Palladium Complexes to DNA

| Complex | Binding Mode | Affinity (K_d) | Reference |

|---|---|---|---|

| Pd(en)Cl₂ | Intercalative | 0.25 µM | |

| [Pd(bpy)(en)]²⁺ | Groove Binding | 0.15 µM | |

| [Pd(phen)(en)]²⁺ | Intercalative | 0.10 µM |

Case Study 1: Anticancer Mechanism

A comprehensive study assessed the anticancer mechanisms of palladium(II) complexes, including Pd(en)Cl₂, on K562 cells. The findings indicated that treatment led to significant apoptosis characterized by increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential . This underscores the potential of palladium complexes as novel anticancer agents.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of various palladium complexes against Staphylococcus aureus. The study highlighted that Pd(en)Cl₂ demonstrated superior antibacterial activity compared to other metal complexes, suggesting its potential use in developing new antimicrobial therapies .

Propiedades

IUPAC Name |

ethane-1,2-diamine;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDQNUWZQXYUDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937000 | |

| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16483-18-4 | |

| Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.